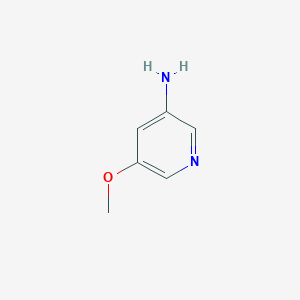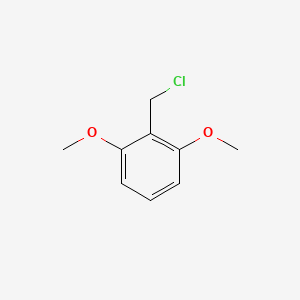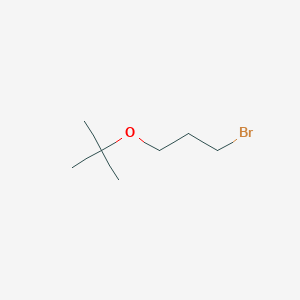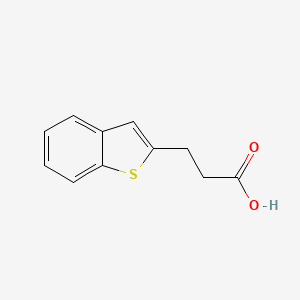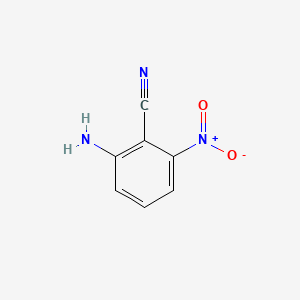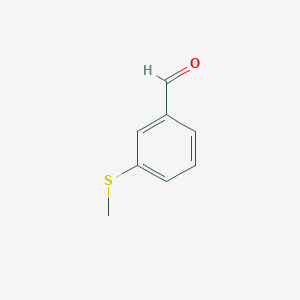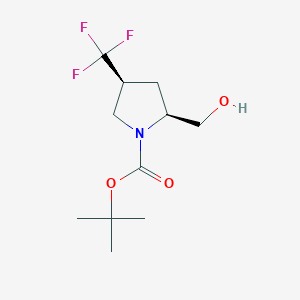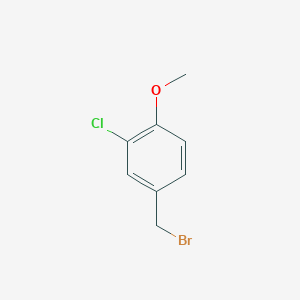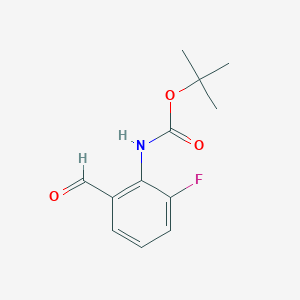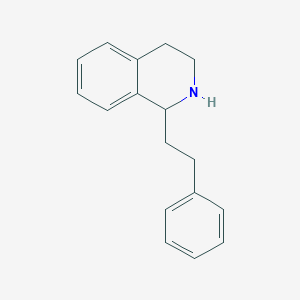
1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the tetrahydroisoquinoline family, which has been the subject of various studies due to its biological activity and potential therapeutic applications. The tetrahydroisoquinoline scaffold is a common structural motif in a variety of natural products and synthetic compounds with diverse pharmacological properties.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives has been explored through various methods. For instance, the synthesis of 1-phenethyl-2,4-propano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines involved lithium aluminum hydride reduction followed by bromination and dehydrobromination . Another approach for synthesizing 1-substituted tetrahydroisoquinolines utilized the Pictet-Spengler reaction catalyzed by BINOL-phosphoric acid, which proved to be enantioselective and efficient . Additionally, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was achieved through acylation, Bischler-Napieralski reaction, and reduction, followed by salt formation .
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives has been characterized using various spectroscopic techniques. For example, the structure of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was confirmed by IR and 1H NMR spectroscopy . The conformation of the tetrahydroisoquinoline ring in various substituted derivatives has been discussed based on CD, 1H-NMR spectra, and steric energies .
Chemical Reactions Analysis
Tetrahydroisoquinolines undergo a variety of chemical reactions that modify their structure and biological activity. The Bischler-Napieralski reaction is a common method used to synthesize isoquinoline derivatives . The Pictet-Spengler reaction is another key reaction for constructing the tetrahydroisoquinoline core with high enantioselectivity . Additionally, the presence of substituents on the tetrahydroisoquinoline nucleus can significantly affect the compound's reactivity and interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their substituents. For instance, the introduction of a hydrophilic electron-withdrawing substituent at the 7-position of the tetrahydroisoquinoline nucleus can reduce the binding affinity toward the alpha2-adrenoceptor . The protonation behavior of aminomethyl-tetrahydroisoquinolines has been investigated, showing that these compounds are substantially monoprotonated at physiological pH . The presence of halogenated phenylethyl groups in certain derivatives has been associated with interesting analgesic and spasmolytic properties .
Aplicaciones Científicas De Investigación
Synthesis and Modification
- Improved Synthesis Methods : Song Hong-rui (2011) developed an improved process for synthesizing 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, from phenylethylamine, achieving an 80.8% overall yield. This suggests the potential for optimizing the synthesis of 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline as well (Song Hong-rui, 2011).
Biochemical and Pharmacological Research
Potential Parkinson's Disease Link : Makino, Ohta, Tachikawa, and Hirobe (1988) found that 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), chemically related to 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline, are present in certain foods and can cross the blood-brain barrier in rats, indicating a possible connection to Parkinson's disease (Makino et al., 1988).
Antinociceptive Activity : Tabatabaia et al. (1999) synthesized derivatives of 1-[N-methyl-(2-phenylethyl)amino]methyl-1,2,3,4-tetrahydroisoquinoline and found that specific modifications led to compounds with significant antinociceptive properties, comparable to codeine (Tabatabaia et al., 1999).
Chemical Properties and Reactions
Enantioselective Syntheses : Prat et al. (2001) investigated the deracemization of compounds related to 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline, achieving enantioselectivities up to 84% using specific methodologies. This highlights the potential for creating enantiopure forms of the compound (Prat et al., 2001).
Catalytic Asymmetric Synthesis : Novel strategies for the catalytic asymmetric synthesis of C1-chiral 1,2,3,4-tetrahydroisoquinolines have been summarized by Liu et al. (2015), indicating the compound's relevance in creating chiral scaffolds for natural product synthesis (Liu et al., 2015).
Therapeutic and Biological Potential
- Anticancer Agent Synthesis : Redda, Gangapuram, and Ardley (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines, showing potent cytotoxicity against breast cancer cell lines. This indicates the potential for derivatives of 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline in cancer therapy (Redda et al., 2010).
Propiedades
IUPAC Name |
1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-2-6-14(7-3-1)10-11-17-16-9-5-4-8-15(16)12-13-18-17/h1-9,17-18H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUJIVVXTYWNIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508684 | |
| Record name | 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
68263-23-0 | |
| Record name | 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




